
(Chloromethyl)(trifluoromethyl)phosphinic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethyl)(trifluoromethyl)phosphinic chloride is an organophosphorus compound characterized by the presence of both chloromethyl and trifluoromethyl groups attached to a phosphinic chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl)(trifluoromethyl)phosphinic chloride typically involves the reaction of chloromethylphosphonic dichloride with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphinic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic chloride to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by various nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines, alcohols.
Major Products:
Phosphinic Acids: Formed through oxidation.
Phosphine Derivatives: Resulting from reduction.
Substituted Phosphinic Chlorides: Produced via nucleophilic substitution.
Aplicaciones Científicas De Investigación
(Chloromethyl)(trifluoromethyl)phosphinic chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphinic acid-based inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of (Chloromethyl)(trifluoromethyl)phosphinic chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The presence of both chloromethyl and trifluoromethyl groups enhances its electrophilicity, making it a potent reagent for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
- (Chloromethyl)phosphonic dichloride
- (Trifluoromethyl)phosphonic dichloride
- (Chloromethyl)(trifluoromethyl)phosphine oxide
Comparison: (Chloromethyl)(trifluoromethyl)phosphinic chloride is unique due to the simultaneous presence of both chloromethyl and trifluoromethyl groups, which impart distinct reactivity and properties compared to its analogs. This dual functionality allows for more versatile applications in synthesis and industrial processes.
Propiedades
Número CAS |
105263-72-7 |
|---|---|
Fórmula molecular |
C2H2Cl2F3OP |
Peso molecular |
200.91 g/mol |
Nombre IUPAC |
[chloro(chloromethyl)phosphoryl]-trifluoromethane |
InChI |
InChI=1S/C2H2Cl2F3OP/c3-1-9(4,8)2(5,6)7/h1H2 |
Clave InChI |
TXGTYDFYTYKFEI-UHFFFAOYSA-N |
SMILES canónico |
C(P(=O)(C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
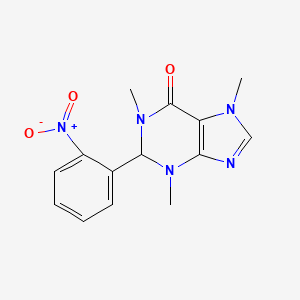
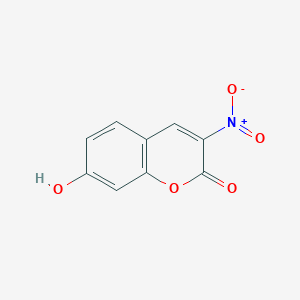
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)

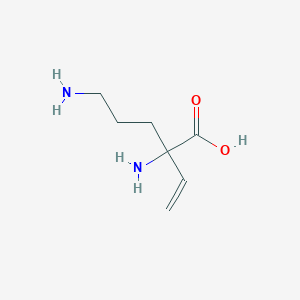
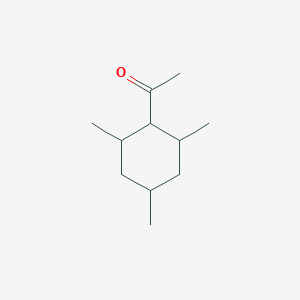




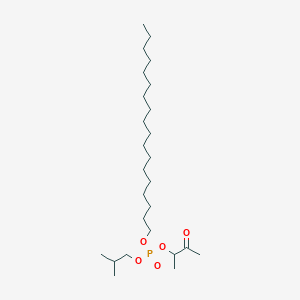
![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)
